N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]thiadiazole-4-carboxamide
Description
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone ring, and a chlorophenyl group. Thiadiazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c16-11-3-1-2-10(6-11)4-5-20-8-12(7-14(20)21)17-15(22)13-9-23-19-18-13/h1-3,6,9,12H,4-5,7-8H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIPIWSKCFLZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]thiadiazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes.
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